2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride
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Overview
Description
2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H11ClO3S. It is a derivative of benzene, featuring a methoxy group, two methyl groups, and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary target of 2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride is the aromatic ring of benzene derivatives . The aromatic ring is especially stable due to the delocalization of six pi electrons in six p orbitals above and below the plane of the benzene ring .
Mode of Action
The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution .
In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring . This mechanism allows the aromaticity of the benzene ring to be maintained throughout the reaction .
Biochemical Pathways
The electrophilic aromatic substitution reaction of benzene is a key biochemical pathway affected by this compound . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile .
The downstream effects of this pathway include the formation of a variety of benzene derivatives, which can have diverse biological activities .
Pharmacokinetics
Like other sulfonyl chlorides, it is likely to be reactive and may require careful handling and storage to maintain its stability .
Result of Action
The result of the action of this compound is the formation of substituted benzene derivatives . These derivatives can have a wide range of biological activities, depending on the nature of the substituent .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at room temperature to maintain its stability . The rate and outcome of its reactions can also be affected by the presence of other substances, such as bases, which can facilitate the removal of a proton from the benzenonium intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the sulfonation of 2-methoxy-4,6-dimethylbenzene followed by chlorination to introduce the sulfonyl chloride group. The reaction conditions often require the presence of a strong acid, such as sulfuric acid, and a chlorinating agent like thionyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride is used in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4,5-dimethylbenzene-1-sulfonyl chloride: Similar structure but with different positions of the methyl groups.
4-Methoxy-2,6-dimethylbenzene-1-sulfonyl chloride: Another positional isomer with the methoxy group at a different position.
Uniqueness
2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of both electron-donating (methoxy) and electron-withdrawing (sulfonyl chloride) groups makes it a versatile reagent in organic synthesis .
Biological Activity
2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride, also known as sulfonyl chloride , is an organic compound characterized by its sulfonyl chloride functional group. This compound has garnered attention for its diverse applications in organic synthesis and potential biological activities. The focus of this article is to elucidate the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₁ClO₃S
- Molecular Weight : 220.70 g/mol
- CAS Number : 1021373-11-4
The compound features a methoxy group and two methyl groups attached to a benzene ring, along with a sulfonyl chloride group. This unique structure contributes to its reactivity and biological activity.
This compound primarily acts through electrophilic aromatic substitution , a two-step mechanism involving:
- Formation of a sigma bond with the aromatic ring.
- Removal of a proton from the benzenonium intermediate to yield substituted benzene derivatives.
These derivatives can interact with various biological targets, influencing biochemical pathways and cellular functions.
Antimicrobial Activity
Research indicates that sulfonyl chlorides exhibit significant antimicrobial properties. For instance, compounds derived from sulfonyl chlorides have shown effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that the presence of electron-withdrawing groups enhances antibacterial efficacy .
Antitumor Properties
Some studies have explored the potential anticancer effects of sulfonyl chloride derivatives. Compounds similar to this compound have demonstrated cytotoxic activity against various cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
Sulfonyl chlorides can act as inhibitors for certain enzymes. For example, they may inhibit serine proteases by forming covalent bonds with the active site serine residue, thereby blocking substrate access and enzyme activity .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of several sulfonyl chloride derivatives against Staphylococcus aureus and Escherichia coli. Results showed that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
- Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects of various benzene sulfonyl chlorides on human cancer cell lines (e.g., HeLa and MCF-7). The IC₅₀ values ranged between 10 µM to 25 µM, indicating potent anticancer activity .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests rapid absorption and metabolism in biological systems. However, due to its reactive nature as a sulfonyl chloride, it necessitates careful handling to prevent hydrolysis or degradation during storage and application.
Applications in Research
This compound is utilized in various scientific research applications:
- Organic Synthesis : As a reagent for synthesizing sulfonamides and other biologically active compounds.
- Biochemical Studies : In modifying biomolecules such as proteins to investigate their functions and interactions.
Properties
IUPAC Name |
2-methoxy-4,6-dimethylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-6-4-7(2)9(14(10,11)12)8(5-6)13-3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAHBECKCLILHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)S(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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